

Preliminary Efficacy of 1,2,3,6-

**Tetragalloylglucose: A Cytotoxicity Profile** 

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Compound of Interest

Compound Name: 1,2,3,6-Tetragalloylglucose

Cat. No.: B7765624

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of **1,2,3,6-Tetragalloylglucose** (1,2,3,6-TGG), a hydrolyzable tannin, on cancer cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to support further research and development in oncology.

## **Core Findings: Cytotoxicity and Apoptotic Induction**

Recent in vitro studies have demonstrated the potential of 1,2,3,6-TGG as a cytotoxic agent against gastric and colon cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways.

## **Gastric Cancer Cell Line (SGC7901)**

In a study investigating the anti-gastric cancer activity of 1,2,3,6-TGG isolated from the shell of Trapa bispinosa Roxb., the compound exhibited significant dose- and time-dependent cytotoxic effects on the human gastric cancer cell line SGC7901.

Table 1: Cytotoxicity of **1,2,3,6-TetragalloyIglucose** on SGC7901 Cells



Treatment Duration	IC50 Value (μg/mL)
24 hours	55.63 ± 2.17
48 hours	48.16 ± 1.58
72 hours	41.28 ± 1.84

Data sourced from a study on the anti-gastric cancer activity of 1,2,3,6-TGG.

Furthermore, 1,2,3,6-TGG was found to induce apoptosis in SGC7901 cells in a concentration-dependent manner after 48 hours of treatment.

Table 2: Apoptosis Induction by **1,2,3,6-Tetragalloylglucose** in SGC7901 Cells (48h Treatment)

Concentration (µg/mL)	Apoptosis Rate (%)
12.5	8.89
25	12.01
50	17.18
100	24.34
200	28.78

Apoptosis rates were determined by Annexin V-FITC/PI double-staining flow cytometry.[1]

# Colon Cancer Cell Lines (SW480 and HCT116)

In a separate study, 1,2,3,6-TGG, referred to as TAGP, demonstrated concentration-dependent antiproliferative activity against the human colon cancer cell lines SW480 and HCT116, while showing no significant effect on the normal human colon cell line CCD-18Co.[2]

Table 3: Effect of **1,2,3,6-Tetragalloylglucose** on Cell Viability of Colon Cancer and Normal Cell Lines (48h Treatment)



Cell Line	Concentration (µM)	% Cell Viability (Approx.)
SW480	10	~80%
20	~60%	
40	~40%	_
HCT116	10	~75%
20	~55%	
40	~35%	_
CCD-18Co	10, 20, 40	No significant reduction

Data inferred from graphical representations in the study by Lee et al. (2025).[2]

The reduction in cell viability in colon cancer cells was attributed to the induction of apoptosis, as evidenced by an increase in Annexin V-positive cells and activation of caspases 3 and 7.[2]

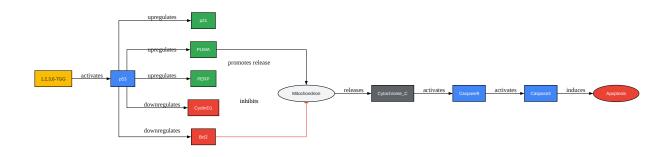
## **Mechanistic Insights: Signaling Pathway Modulation**

The cytotoxic effects of 1,2,3,6-TGG are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

### p53 Signaling Pathway in Gastric Cancer

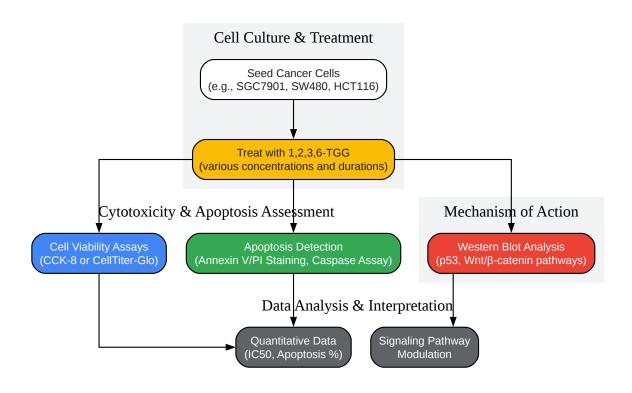
In SGC7901 gastric cancer cells, 1,2,3,6-TGG was found to induce apoptosis by activating the p53 signaling pathway. This involves the upregulation of p53 target genes such as p21, PUMA, and PERP, and the downregulation of Cyclin D1. The activation of this pathway leads to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome C, which in turn activates caspase-9 and caspase-3, culminating in apoptosis. A key observation was the decreased expression of the anti-apoptotic protein BCL-2.[1]











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### References

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- 2. 1,2,3,6-Tetra-O-Galloyl-β-D-Glucopyranose Induces Apoptosis and Ferroptosis in Colon Cancer Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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